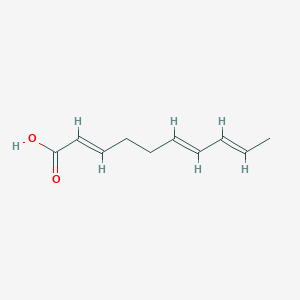

2E,6E,8E-decatrienoic acid

Description

Properties

IUPAC Name |

(2E,6E,8E)-deca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3,(H,11,12)/b3-2+,5-4+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYOTISTNZJGRH-DTFLGMRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis Pathways and Molecular Mechanisms of Decatrienoic Acid Formation

Enzymatic Pathways Leading to the Decatrienoic Acid Backbone (e.g., Acetate (B1210297) Pathway, Polyketide Biosynthesis)

The fundamental carbon skeleton of decatrienoic acid is assembled through the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as basic building blocks. nih.govnih.gov This process is analogous in many ways to fatty acid synthesis but is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govbeilstein-journals.org In this pathway, simple acyl-CoA precursors are sequentially condensed in a head-to-tail fashion to construct the linear polyketide chain. beilstein-journals.org

In the fungus Alternaria alternata, the biosynthesis of the 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety, a derivative of decatrienoic acid, is understood to arise from the condensation of six acetate molecules. asm.org This process involves subsequent modifications such as reduction, dehydration, and decarboxylation to form the final structure. asm.org PKSs catalyze these decarboxylative Claisen condensations, where an extender unit, typically derived from malonyl-CoA, is added to a growing acyl chain, resulting in the addition of a two-carbon unit to the polyketide backbone. nih.gov This iterative process is central to the formation of a diverse array of natural products, including decatrienoic acid derivatives. nih.govnih.gov

Stereochemical Control and Regioselectivity in Biosynthetic Processes

The precise three-dimensional structure, including the geometry of its double bonds (E/Z configuration), is critical to the function of 2E,6E,8E-decatrienoic acid and its derivatives. This stereochemical and regiochemical precision is governed by specialized domains within modular polyketide synthases (PKSs). beilstein-journals.orgnih.gov The assembly process generates significant stereochemical diversity, as carbon-carbon double bonds can have either cis or trans geometry, and chiral centers can be introduced. nih.gov

Key enzymatic domains responsible for this control include:

Ketoreductase (KR): After a condensation step forms a β-keto group, KR domains catalyze its reduction to a hydroxyl group. youtube.com Unlike fatty acid synthases that consistently produce one stereoisomer, KR domains in PKSs can produce either D- or L-configured hydroxyl groups, depending on the specific module. nih.govrsc.org This choice is an intrinsic property of the KR domain itself. nih.govacs.org Furthermore, some KR domains can control the stereochemistry at the adjacent α-carbon, effectively determining which diastereomer of the reduced product is formed. beilstein-journals.orgacs.org

Dehydratase (DH): Following ketoreduction, DH domains catalyze the elimination of water to form a double bond. youtube.com The geometry of this double bond (cis or trans) is controlled by the specific DH domain acting on the hydroxyl intermediate. beilstein-journals.org

Enoylreductase (ER): If present in a module, ER domains catalyze the reduction of the double bond formed by the DH domain, creating a saturated carbon-carbon bond. nih.gov

Through the combinatorial action of these domains in a specific sequence, the PKS machinery dictates the exact stereochemistry and regioselectivity of the final polyketide product, such as the specific isomerism of this compound. nih.govrsc.org

Genetic Characterization of Biosynthetic Gene Clusters (e.g., ACTT5, ACTT6 in Alternaria alternata for Epoxy-Decatrienoic Acid Moiety)

In many fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are located together in the genome, forming a biosynthetic gene cluster. oup.com Extensive research on the plant pathogenic fungus Alternaria alternata has identified gene clusters responsible for producing host-selective toxins that share a common 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety. oup.comapsnet.orgnih.gov These toxins include ACT-toxin from the tangerine pathotype, AK-toxin from the Japanese pear pathotype, and AF-toxin from the strawberry pathotype. apsnet.orgapsnet.orgnih.gov

The gene cluster for ACT-toxin biosynthesis contains genes essential for producing the EDA core. apsnet.orgnih.gov Two such genes, ACTT5 and ACTT6, have been functionally characterized:

ACTT5 : This gene encodes a putative acyl-CoA synthetase. apsnet.orgnih.govapsnet.org Targeted disruption of ACTT5 in A. alternata resulted in a significant reduction in ACT-toxin production and a decrease in the fungus's virulence, confirming its involvement in the biosynthetic pathway. apsnet.orgnih.gov

ACTT6 : This gene encodes a putative enoyl-CoA hydratase. apsnet.orgnih.govapsnet.org Gene disruption experiments targeting ACTT6 led to a complete loss of ACT-toxin production and pathogenicity. apsnet.orgnih.gov Notably, this disruption caused the accumulation of a putative decatrienoic acid intermediate within the fungal mycelia, strongly indicating that ACTT6 is essential for a key step in the formation of the final EDA structure. apsnet.orgnih.govapsnet.org

Homologs of these genes are also found in the gene clusters for AK-toxin and AF-toxin, underscoring their fundamental role in the biosynthesis of the shared decatrienoic acid-derived core of these toxins. apsnet.orgresearchgate.net The entire gene cluster for these toxins is often located on conditionally dispensable or supernumerary chromosomes, which are not essential for normal growth but control the host-specific pathogenicity. researchgate.netuniprot.org

| Gene | Encoded Enzyme/Protein | Function in Biosynthesis | Reference |

|---|---|---|---|

| ACTT5 | Acyl-CoA Synthetase | Essential for ACT-toxin production; likely involved in precursor activation or an intermediate step. | apsnet.orgnih.govapsnet.org |

| ACTT6 | Enoyl-CoA Hydratase | Essential for ACT-toxin production; disruption leads to accumulation of a decatrienoic acid intermediate. | apsnet.orgnih.govapsnet.org |

| AKT7 | Cytochrome P450 Monooxygenase | Functions to limit the production of AK-toxin and the EDA precursor, suggesting it catalyzes a side reaction. | nih.gov |

Investigating Metabolic Precursors and Intermediates

The biosynthesis of this compound and its derivatives begins with simple primary metabolites. The polyketide pathway utilizes acetyl-CoA as the starter unit and malonyl-CoA as the extender unit for chain elongation. nih.govnih.gov These precursors are fundamental building blocks in cellular metabolism. nih.gov Studies on AK-toxin biosynthesis in A. alternata have shown that decatrienoic acid is produced at an earlier stage of culture than the final toxin, indicating that decatrienoic acid is a biological precursor to the more complex AK-toxin. tandfonline.com

Structural Elucidation and Stereochemical Characterization of 2e,6e,8e Decatrienoic Acid and Its Isomers

Advanced Spectroscopic Techniques for Double Bond Configuration Determination (e.g., 13C NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fatty acids, offering detailed information about the carbon skeleton and the stereochemistry of double bonds. aocs.org ¹³C NMR, in particular, is highly effective for determining the configuration of conjugated and non-conjugated double bonds in decatrienoic acid isomers. aocs.org

The chemical shift of a carbon atom in a ¹³C NMR spectrum is sensitive to its electronic environment, which is directly influenced by the geometry of nearby double bonds. For polyunsaturated fatty acids, carbons in a trans (E) configuration typically resonate at a slightly different frequency compared to those in a cis (Z) configuration. This distinction allows for the unambiguous assignment of stereochemistry. nih.gov In conjugated systems, the chemical shifts of the olefinic carbons provide clear evidence of the double bond geometry. aocs.org

For instance, the analysis of essential oils containing decatrienoic acid methyl esters has utilized ¹³C NMR to confirm the presence of the all-trans (E,E,E) isomer. tandfonline.com By comparing the observed chemical shifts with values reported in the literature for various isomers, researchers can confidently identify the specific stereochemistry of the molecule. tandfonline.com The spreading of chemical shifts over a wide range (~200 ppm) in ¹³C NMR minimizes signal overlap, enabling more refined structural insights compared to ¹H NMR. researchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shift Ranges for Fatty Acid Moieties

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| Carboxyl (C1) | 170-180 | The chemical shift can be sensitive to the fatty acid's fractional abundance in a mixture. uc.pt |

| Olefinic (-CH=CH-) | 125-135 | The precise shift within this range is highly indicative of cis vs. trans geometry and conjugation. nih.gov |

| Allylic (=CH-C H₂-) | 25-35 | Carbons adjacent to double bonds. |

| Methylene (-(CH₂)n-) | 28-30 | Carbons in the main aliphatic chain. |

| Terminal Methyl (-CH₃) | ~14 | The final carbon in the aliphatic chain. |

This table provides general chemical shift ranges. Actual values for specific isomers of decatrienoic acid may vary based on solvent and experimental conditions.

Applications of Mass Spectrometry (MS) and Tandem MS for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for molecular structure analysis, providing high accuracy and sensitivity. mdpi.com For 2E,6E,8E-decatrienoic acid, high-resolution mass spectrometry (HRMS) can determine the accurate molecular weight, allowing for the confident assignment of its molecular formula, C₁₀H₁₄O₂. mdpi.com

The coupling of MS with other analytical techniques, such as ion mobility spectrometry, can provide additional information based on the ion's size and shape. Predicted collision cross-section (CCS) values, which represent the effective area of the ion in the gas phase, can be calculated for different adducts of a molecule. These predicted values can be compared with experimental data to aid in the identification of the compound. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for (2E,6E,8E)-deca-2,6,8-trienoic acid Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 167.10666 | 138.6 |

| [M+Na]⁺ | 189.08860 | 145.0 |

| [M-H]⁻ | 165.09210 | 137.1 |

| [M+NH₄]⁺ | 184.13320 | 158.7 |

| [M+K]⁺ | 205.06254 | 141.8 |

Data sourced from PubChem, calculated using CCSbase. uni.lu These values are predictions and serve as a reference for experimental verification.

Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., GC-MS, LC-MS)

Chromatography is the primary method for separating the various geometric isomers of decatrienoic acid and assessing the purity of the target compound, this compound. The choice of chromatographic technique depends on the volatility and polarity of the analyte, which is often derivatized (e.g., as a methyl ester) to improve chromatographic behavior. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of fatty acid methyl esters (FAMEs). nih.gov Separation is achieved on a capillary column, and the selection of the stationary phase is critical. Highly polar cyanopropyl columns are often used, as they can effectively resolve positional and geometric (cis/trans) isomers based on differences in their polarity and boiling points. nih.govresearchgate.net A time-temperature programmed GC method can improve the separation of a wide range of fatty acid isomers within a single analysis. researchgate.net Following separation by GC, the mass spectrometer provides identification and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze underivatized fatty acids. mdpi.comgoogle.com Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, where separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The separation of closely related isomers, such as those of bongkrekic acid, has been optimized by adjusting the mobile phase composition, including the type of organic solvent and the concentration of additives like formic acid or ammonium (B1175870) formate. mdpi.com The effluent from the HPLC column is directed into the mass spectrometer for detection and identification. mdpi.com Preparative HPLC can be used to isolate pure isomers for further spectroscopic characterization. nih.gov

Challenges and Methodological Advancements in Isomer Differentiation

The primary challenge in the characterization of decatrienoic acid is the differentiation of its various geometric isomers (e.g., EEE, EEZ, EZE, ZEE, etc.). These isomers often possess very similar physical and chemical properties, such as boiling points and polarities, which makes their separation difficult. mdpi.comminia.edu.eg Co-elution of isomers is a common problem in chromatography, where two or more compounds exit the column at the same time, complicating identification and quantification. researchgate.net

To overcome these challenges, several methodological advancements have been developed:

Advanced Chromatographic Phases: The development of highly polar stationary phases for GC and specialized chiral stationary phases (CSPs) for HPLC has significantly improved the resolution of complex isomer mixtures. nih.govwvu.edu Chiral stationary phases create a chiral environment that allows for the separation of enantiomers by forming transient diastereomeric complexes with different stabilities. minia.edu.eg

Derivatization: Converting the carboxylic acid to an ester or amide can alter its volatility and polarity, sometimes enhancing separation. nih.gov Furthermore, reacting a racemic mixture with an enantiomerically pure chiral derivatizing agent creates diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like HPLC on silica (B1680970) gel. nih.govlibretexts.org

Multidimensional Chromatography: This involves using two or more columns with different separation mechanisms to resolve highly complex samples.

Optimized MS/MS Techniques: While challenging, specific fragmentation pathways in tandem mass spectrometry can sometimes be used to distinguish between isomers, particularly when coupled with high-resolution mass analysis and reference standards.

The resolution of racemic mixtures can also be achieved through classical chemical methods, such as the formation of diastereomeric salts. minia.edu.eg By reacting a racemic acid with an enantiopure chiral base, a mixture of diastereomeric salts is formed. These salts have different solubilities and can often be separated by fractional crystallization. libretexts.org

Synthetic Methodologies and Derivatization Strategies for 2e,6e,8e Decatrienoic Acid

Total Chemical Synthesis Approaches for Decatrienoic Acid Isomers (e.g., Wittig Reaction Protocols)

The total synthesis of decatrienoic acid isomers heavily relies on methods that allow for the stereoselective formation of alkenes. The Wittig reaction and its modifications are cornerstone protocols in this context. organic-chemistry.orgmasterorganicchemistry.com The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.com The stereochemical outcome of the reaction is influenced by the nature of the ylide.

Non-stabilized ylides , which typically have alkyl substituents, generally lead to the formation of (Z)-alkenes.

Stabilized ylides , which contain electron-withdrawing groups, predominantly yield (E)-alkenes. organic-chemistry.org

For the synthesis of the all-E isomer, (2E,6E,8E)-decatrienoic acid, a strategy employing stabilized ylides would be necessary. A plausible synthetic route could involve the iterative use of the Wittig reaction or the coupling of larger fragments. For instance, a C6 phosphonium (B103445) salt could be reacted with a C4 aldehyde to construct the C10 backbone with the desired stereochemistry.

A general representation of a Wittig reaction for a decatrienoic acid isomer is shown below:

While specific literature detailing the total synthesis of 2E,6E,8E-decatrienoic acid is scarce, the synthesis of other polyenoic acids provides a blueprint. For example, the synthesis of a (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid involved a stereoselective Wittig reaction as a key step to form one of the double bonds. nih.gov Similarly, the synthesis of methyl (E,E,Z)-2,4,6-decatrienoate, an isomer of the target molecule's ester, has been achieved by strategically employing Wittig-type olefinations. researchgate.net

Other organometallic reactions, such as the Stille coupling, have also been employed for the stereoselective synthesis of conjugated trienoic acids, offering an alternative to phosphorus-based methods. thieme-connect.com

Preparation of Esters and Other Functionalized Derivatives as Synthetic Intermediates

In the synthesis of carboxylic acids, it is common practice to protect the carboxylic acid functional group as an ester, such as a methyl or ethyl ester. This strategy prevents unwanted side reactions of the acidic proton and the carbonyl group. The ester can then be hydrolyzed in the final step to yield the desired carboxylic acid.

The synthesis of methyl (2E,4E,6Z)-2,4,6-decatrienoate, an aggregation pheromone, highlights the use of ester derivatives in the synthesis of decatrienoic acid isomers. google.commedchemexpress.com In one approach, this compound was synthesized, and the various geometric isomers were separated, demonstrating that the ester functionality is compatible with the reaction conditions used to create the triene system. researchgate.net

Chemoenzymatic Synthesis and Biocatalysis Applications

Chemoenzymatic approaches and biocatalysis offer green and highly selective alternatives to traditional chemical synthesis. researchgate.net These methods utilize enzymes to catalyze specific reactions, often with high stereoselectivity and under mild reaction conditions.

Furthermore, enzymes such as desaturases, which introduce double bonds into fatty acid chains, and hydratases, which add water across double bonds, are powerful tools in biocatalysis. researchgate.netwikipedia.org A photobiocatalytic cascade has been developed to convert unsaturated fatty acids into chiral secondary fatty alcohols, demonstrating the potential of combining enzymatic reactions with other chemical processes. researchgate.net

The application of lipases for the esterification and transesterification of fatty acids is another well-established biocatalytic method that could be applied to the derivatization of this compound. frontiersin.org

Controlled Stereoselective Synthesis of Specific Isomers

The biological activity of polyunsaturated fatty acids is often highly dependent on the specific geometry of the double bonds. Therefore, the controlled stereoselective synthesis of specific isomers is of paramount importance.

As discussed, the Wittig reaction is a powerful tool for controlling alkene stereochemistry. The choice of a stabilized or non-stabilized ylide, as well as the reaction conditions (e.g., solvent, temperature, presence of salts), can be tuned to favor the formation of either the (E) or (Z) isomer. organic-chemistry.org

For conjugated triene systems, other stereocontrolled methods have also been developed. These include:

Organometallic Cross-Coupling Reactions: The Stille and Suzuki reactions, which involve the coupling of organostannanes and organoboranes, respectively, with organic halides, can be highly stereoselective. thieme-connect.com

Titanium-catalyzed cross-cyclomagnetation of 1,2-dienes has been used for the (Z,Z,Z)-stereoselective total synthesis of other trienoic acids. mdpi.com

The synthesis of various isomers of methyl 2,4,6-decatrienoate showcases the application of these principles. By carefully selecting the appropriate Wittig-type olefination strategy, researchers were able to synthesize all eight possible geometric isomers. researchgate.net This level of control is essential for studying the structure-activity relationships of these compounds.

Below is a table summarizing some of the key synthetic reactions used in the preparation of polyunsaturated fatty acids and their stereochemical outcomes.

| Reaction | Reactants | Product | Stereoselectivity |

|---|---|---|---|

| Wittig Reaction (Stabilized Ylide) | Aldehyde/Ketone + Stabilized Phosphorus Ylide | Alkene + Triphenylphosphine oxide | Predominantly (E)-alkene |

| Wittig Reaction (Non-stabilized Ylide) | Aldehyde/Ketone + Non-stabilized Phosphorus Ylide | Alkene + Triphenylphosphine oxide | Predominantly (Z)-alkene |

| Stille Coupling | Organostannane + Organic Halide | Coupled Alkene | High stereoretention |

| Suzuki Coupling | Organoborane + Organic Halide | Coupled Alkene | High stereoretention |

Biological Roles, Mechanisms of Action, and Preclinical Investigations

Role as a Metabolic Intermediate in Biological Systems

(2E,6E,8E)-decatrienoic acid is classified as a medium-chain fatty acid, characterized by an aliphatic tail containing between four and twelve carbon atoms. hmdb.ca While extensive literature on its specific metabolic roles is limited, it is recognized as a structural component within more complex, biologically active molecules. hmdb.ca

In certain fungi, such as the Japanese pear pathotype of Alternaria alternata, a related compound, 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), serves as a crucial intermediate in the biosynthesis of host-selective toxins. frontiersin.orgasm.org For instance, when H³-labeled EDA is introduced into a growing culture of this fungal pathotype, it is converted into AK-toxin. frontiersin.org The biosynthesis of this EDA moiety, and consequently the toxins derived from it, involves genes located on small, dispensable chromosomes within the fungus. frontiersin.orgapsnet.org Research has identified specific genes, such as ACTT5 and ACTT6, which are essential for the production of these decatrienoic acid-derived toxins. apsnet.org Disruption of the ACTT6 gene, which encodes an enoyl-CoA hydratase, leads to a complete loss of toxin production and the accumulation of a putative decatrienoic acid intermediate. apsnet.org This suggests that the decatrienoic acid structure is a key building block that is enzymatically modified to produce the final toxic compounds.

Metabolomic studies in rats have also identified (2E,6E,8E)-decatrienoic acid in the hippocampus, where its levels were observed to change in response to lipopolysaccharide-induced neuroinflammation. nih.gov This finding points to its potential involvement in lipid metabolism pathways within the central nervous system under pathological conditions, although its precise function remains to be elucidated.

Function as a Biological Signaling Molecule or Pheromone

Aggregation Pheromone Activity (e.g., in Plautia stali, Thyanta spp.)

Various isomers of decatrienoic acid and its esters play a significant role in the chemical communication of several insect species, acting as aggregation pheromones. For example, methyl (2E,4E,6Z)-decatrienoate is the aggregation pheromone of the brown-winged green bug, Plautia stali. tandfonline.comresearchgate.netresearchgate.net This compound has also been found to be attractive to the invasive brown marmorated stink bug, Halyomorpha halys. researchgate.netresearchgate.net

Furthermore, methyl (2E,4Z,6Z)-decatrienoate has been identified as a pheromone for Thyanta spp. researchgate.net Interestingly, field studies have shown that traps baited with various geometric isomers of methyl 2,4,6-decatrienoate, including those not found in nature, can attract H. halys. researchgate.netresearchgate.net This suggests a degree of non-specificity in the chemosensory detection system of this particular insect.

Implications in Chemosensory Processes

The detection of decatrienoic acid derivatives by insects involves specialized chemosensory neurons. Electrophysiological studies on H. halys have demonstrated that antennae of male bugs show responses to both the naturally occurring (2E,4E,6Z) isomer and the synthetic (2Z,4E,6Z) isomer of methyl decatrienoate. researchgate.netresearchgate.net This indicates the presence of olfactory receptors capable of binding to these specific chemical structures.

The composition of pheromone blends can be influenced by the insect's diet, which in turn can affect mate choice and potentially lead to reproductive isolation. In the seed predator Acanthoscelides obtectus, the composition of the male sex pheromone, which includes methyl (2E,4Z,7Z)-2,4,7-decatrienoate, changes depending on whether the insect is reared on its ancestral host (bean) or an alternative host (chickpea). plos.orgresearchgate.net While females from different host lines showed preferences for different pheromone blends, their electroantennographic (EAG) responses to male odors were similar, suggesting a complex interplay between peripheral detection and central processing of these chemical signals. plos.orgresearchgate.net

Contribution to Bioactivity within Complex Phytotoxins (e.g., AK-toxins, AF-toxins, ACT-toxins from Alternaria species)

The decatrienoic acid moiety is a fundamental structural component of several host-selective toxins (HSTs) produced by different pathotypes of the fungus Alternaria alternata. asm.orgapsnet.orgnih.govoup.com These toxins, which include AK-toxins, AF-toxins, and ACT-toxins, are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). frontiersin.orgnih.govoup.com While the free EDA molecule itself is not toxic, its incorporation into these larger toxin structures is critical for their biological activity. oup.com

These HSTs are highly potent, causing necrosis on the leaves of susceptible plant cultivars at concentrations as low as 10⁻⁸ to 10⁻⁹ M. oup.com The specificity of these toxins is remarkable, with different isomers and derivatives showing toxicity to different plant species. For instance, AF-toxin I is toxic to both strawberries and pears, whereas AF-toxin II is only toxic to pears, and AF-toxin III is highly toxic to strawberries but shows low toxicity to pears. frontiersin.orgnih.gov

| Toxin Family | Producing Organism (Pathotype) | Host Plant(s) |

| AK-toxins | Alternaria alternata f. sp. kikuchiana (Japanese pear) | Japanese pear nih.govjabonline.in |

| AF-toxins | Alternaria alternata f. sp. fragariae (Strawberry) | Strawberry, Pear nih.govoup.com |

| ACT-toxins | Alternaria alternata f. sp. citri (Tangerine) | Tangerine, Mandarin, Grapefruit apsnet.orgnih.gov |

Preclinical Pharmacological Investigations of Decatrienoic Acid-Derived N-Alkylamides (e.g., Spilanthol (B142960) and Affinin)

Spilanthol and Affinin are N-alkylamides derived from decatrienoic acid and are the main pungent and bioactive compounds in several plants, including Acmella oleracea and Heliopsis longipes. researchgate.netthepharmajournal.combhu.ac.in These compounds have been the subject of numerous preclinical studies to evaluate their pharmacological properties.

Spilanthol has demonstrated significant anti-inflammatory effects in murine macrophage models. nih.gov It has been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.govscielo.br This anti-inflammatory action is believed to be mediated, at least in part, through the inactivation of the NF-κB signaling pathway. nih.govscielo.br Additionally, spilanthol has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govmdpi.com

Affinin, which is structurally similar to spilanthol, has also been shown to possess anti-inflammatory and antinociceptive (pain-relieving) properties. researchgate.netresearchgate.net Its mechanism of action is thought to involve the activation of Transient Receptor Potential (TRP) channels. researchgate.net Like spilanthol, affinin has been observed to reduce the production of pro-inflammatory cytokines in murine macrophages. researchgate.netresearchgate.net

| Compound | Pharmacological Activity | Investigated Model | Key Findings |

| Spilanthol | Anti-inflammatory | Murine Macrophages (RAW 264.7) | Inhibition of NO, iNOS, COX-2; Down-regulation of NF-κB; Reduction of TNF-α and IL-6. nih.govscielo.brmdpi.com |

| Analgesic | Murine Models | ED₅₀ of 6.98 mg/kg in acetic acid-induced writhing test. scielo.br | |

| Affinin | Anti-inflammatory | Murine Macrophages | Reduction of pro-inflammatory cytokine production. researchgate.netresearchgate.net |

| Antinociceptive | Murine Models | Analgesic effects involving activation of TRP channels. researchgate.net |

Antinociceptive and Analgesic Mechanisms (e.g., GABAergic System Modulation)

A study investigating the effects of a dichloromethane (B109758) extract of H. longipes demonstrated its ability to induce the release of gamma-aminobutyric acid (GABA) in mouse temporal cortex slices. researchgate.net Further analysis of the extract's fractions identified affinin as the principal active compound responsible for this GABAergic activity. researchgate.net The release of GABA, a primary inhibitory neurotransmitter in the central nervous system, is a key mechanism for modulating pain perception. This suggests that the analgesic properties of affinin may be linked to its influence on the GABAergic system. researchgate.net While these findings pertain to an isomeric amide of decatrienoic acid, they highlight a potential avenue for the analgesic and antinociceptive actions of related compounds, including 2E,6E,8E-decatrienoic acid and its derivatives.

Table 1: Analgesic Mechanisms of a Related Compound

| Compound | Biological Source | Investigated Mechanism | Key Finding |

|---|---|---|---|

| Affinin (N-isobutyl-2E,6Z,8E-decatrienamide) | Heliopsis longipes | GABA release in mouse temporal cortex slices | Identified as the main active compound evoking GABA release. researchgate.net |

Antimicrobial and Anti-inflammatory Potentials

The antimicrobial and anti-inflammatory potential of this compound has been suggested primarily through patent literature concerning its derivatives. Specifically, this compound N-tert-butylamide has been listed as a component in oral and dental care formulations. google.com These patents claim that such formulations possess antibacterial and anti-inflammatory properties, which could be beneficial in treating conditions like gingivitis and periodontitis. google.com However, specific data on the minimum inhibitory concentrations (MICs) or detailed anti-inflammatory mechanisms for this particular derivative are not provided in the available documentation.

The broader class of unsaturated fatty acids is known to possess immunomodulatory properties. nih.gov They can influence inflammatory pathways, although the specific contribution of this compound to these effects has not been individually characterized. General mechanisms for the anti-inflammatory action of unsaturated fatty acids include the modulation of signaling pathways such as NF-κB and MAPK, which are crucial in the inflammatory response. frontiersin.orgfrontiersin.org

Furthermore, the methyl ester of a related isomer, (2E,4E,6E)-decatrienoic acid methyl ester, has been identified in the essential oil of Piper umbellatum stems. tandfonline.com While this highlights the natural occurrence of this structural backbone, specific antimicrobial or anti-inflammatory data for this ester were not detailed in the study.

Table 2: Investigated Potentials of this compound Derivatives

| Derivative | Application/Source | Claimed/Investigated Potential |

|---|---|---|

| This compound N-tert-butylamide | Oral care formulations (Patent) | Antibacterial and Anti-inflammatory. google.com |

| (2E,4E,6E)-Decatrienoic acid methyl ester | Piper umbellatum essential oil | Natural occurrence noted; specific bioactivity not detailed. tandfonline.com |

Antioxidant Properties of Derivatives

There is no direct research available specifically detailing the antioxidant properties of this compound. However, the antioxidant potential of unsaturated fatty acids and their derivatives is a well-established area of study. mdpi.com Polyunsaturated fatty acids, in general, are recognized for their ability to counteract oxidative stress, which is a contributing factor to various chronic diseases. mdpi.com

The antioxidant capacity of related compounds, such as phenolic acids, is often linked to their chemical structure, including the number and arrangement of hydroxyl groups which can act as radical scavengers. mathewsopenaccess.com While this compound itself does not possess phenolic groups, its unsaturated nature suggests a potential for interaction with reactive oxygen species.

It is important to note that the broader family of polyunsaturated fatty acids can have complex roles, sometimes acting as pro-oxidants under certain conditions. The specific antioxidant or pro-oxidant activity of this compound remains to be elucidated through direct experimental investigation.

Advanced Research on Derivatives and Analogues of 2e,6e,8e Decatrienoic Acid

N-Alkylamides of Decatrienoic Acid (e.g., Spilanthol (B142960), Affinin and their Stereoisomers)

N-Alkylamides derived from decatrienoic acid are a significant class of natural products, renowned for their distinct sensory properties and biological activities. Among these, spilanthol and affinin are the most extensively studied.

Spilanthol, chemically known as (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is the principal pungent compound in Acmella oleracea, a plant commonly referred to as the "toothache plant". researchgate.netthieme-connect.de Its characteristic tingling and numbing sensation is a subject of great interest in pharmacology and cosmetics. researchgate.net Spilanthol has demonstrated a wide range of biological effects, including analgesic, anti-inflammatory, antimicrobial, and insecticidal activities. researchgate.netscielo.br The specific stereochemistry of the double bonds is crucial for its bioactivity.

Affinin, also known as spilanthol, is the N-isobutylamide of (2E,6E,8E)-decatrienoic acid and is a major component isolated from Heliopsis longipes roots. scielo.brnih.gov It is recognized for its potent vasodilator effects. nih.gov While the names affinin and spilanthol are sometimes used interchangeably, it is important to note the specific stereoisomer being referenced, as the geometry of the double bonds can influence biological activity. scielo.br Research into these N-alkylamides also explores their potential as insecticides, with studies indicating that the N-isobutylamine moiety is important for this activity. nih.govnih.govtandfonline.com

| Compound Name | Chemical Name | Key Biological Activities | Natural Source (Example) |

|---|---|---|---|

| Spilanthol | (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide | Analgesic, Anti-inflammatory, Pungent, Insecticidal researchgate.netscielo.br | Acmella oleracea researchgate.netthieme-connect.de |

| Affinin | (2E,6E,8E)-N-isobutyl-2,6,8-decatrienamide | Vasodilator, Insecticidal nih.govtandfonline.com | Heliopsis longipes nih.gov |

Methyl and Ethyl Esters of Decatrienoic Acid

Methyl and ethyl esters of decatrienoic acid are another class of derivatives that have garnered scientific interest. These esters are found in nature, though not as commonly as their amide counterparts. For instance, (2E,4E,6E)-decatrienoic acid methyl ester has been identified in the stem essential oil of Piper umbellatum. tandfonline.com Similarly, stereoisomers of 2,4,6-decatrienoic acid methyl ester, such as the (2E,4E,6Z)- form, have been reported as aggregation pheromones in certain insects. tandfonline.comnih.gov

The synthesis of these esters is often a key step in the preparation of other decatrienoic acid derivatives. For example, the amidation of a decatrienoic acid ester with isobutylamine (B53898) can be used to produce spilanthol. google.com Research into these esters contributes to a broader understanding of the chemical ecology of insects and provides pathways for the synthesis of more complex, biologically active molecules.

Epoxy-Decatrienoic Acid (EDA) as a Critical Moiety in Host-Selective Toxins

Epoxy-decatrienoic acid (EDA) is a crucial structural component of several host-selective toxins (HSTs) produced by pathogenic fungi of the Alternaria genus. oup.comnih.govfrontiersin.org These toxins exhibit high specificity, causing disease only in certain plant species or cultivars. oup.com

A prominent family of these toxins includes AK-toxin, AF-toxin, and ACT-toxin. oup.comresearchgate.netmdpi.com These toxins share a common structural feature: a 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety. oup.comnih.govmdpi.com The specific stereochemistry of the EDA and the nature of the acyl group attached to it are critical determinants of host selectivity and toxicity. oup.com For example, AK-toxin, produced by the Japanese pear pathotype of Alternaria alternata, is toxic to susceptible pear cultivars. oup.comnih.gov AF-toxin, from the strawberry pathotype, affects strawberries and also shows some toxicity to pear. oup.com

AM-toxin, another HST from the apple pathotype of A. alternata, is a cyclic depsipeptide. nih.govnih.gov While its core structure is different from the EDA family, it underscores the importance of modified fatty acid derivatives in fungal pathogenicity. The biosynthesis of these toxins is a complex process involving multiple genes, often located on conditionally dispensable chromosomes within the fungus. nih.govnih.govfrontiersin.orgnih.gov Research in this area focuses on understanding the biosynthetic pathways and the mode of action of these toxins to develop strategies for disease control. nih.govnih.govresearchgate.net

| Toxin Family | Producing Fungus (Pathotype) | Host Plant | Core Structure |

|---|---|---|---|

| AK-Toxin | Alternaria alternata (Japanese pear pathotype) oup.comnih.gov | Japanese Pear oup.comnih.gov | Ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) oup.commdpi.comnih.gov |

| AF-Toxin | Alternaria alternata (Strawberry pathotype) oup.com | Strawberry, Pear oup.com | Ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) oup.com |

| ACT-Toxin | Alternaria alternata (Tangerine pathotype) oup.com | Tangerine, Pear oup.com | Ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) oup.com |

Other Functionalized Derivatives (e.g., Oxo-Decatrienoic Acid Derivatives)

Research into decatrienoic acid derivatives extends beyond the more common amides, esters, and epoxides to include other functionalized forms, such as those containing oxo or hydroxyl groups. These modifications can significantly alter the chemical and biological properties of the parent molecule.

For example, the introduction of an oxo group can influence the electronic structure and reactivity of the conjugated polyene system. While specific research on oxo-decatrienoic acid derivatives is not as extensive as for other classes, the principles of their synthesis and reactivity can be inferred from the broader field of organic chemistry. These functionalized derivatives can serve as versatile intermediates for the synthesis of more complex natural products or novel bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies on Decatrienoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity. For decatrienoic acid derivatives, particularly the N-alkylamides, QSAR studies have been employed to understand the structural requirements for their insecticidal and sensory activities. indexcopernicus.com

These studies help to identify key molecular features, such as the length and branching of the N-alkyl chain, the geometry of the double bonds, and the presence of other functional groups, that contribute to the observed biological effects. core.ac.ukresearchgate.netresearchgate.net For instance, research on insecticidal N-alkylamides has shown that the isobutylamine moiety is often crucial for activity. nih.govtandfonline.com By developing predictive models, QSAR can guide the rational design of new analogues with enhanced potency or selectivity, potentially leading to the development of novel insecticides or other valuable chemical agents. acs.orgnih.gov

Emerging Research Areas and Future Directions in Decatrienoic Acid Studies

Application of Metabolomics for Identifying Decatrienoic Acid and Its Derivatives as Biomarkers

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is proving to be a powerful tool for identifying and quantifying decatrienoic acid and its derivatives, paving the way for their use as biomarkers in various biological systems. The compound (2E,6E,8E)-deca-2,6,8-trienoic acid, also known as 2E,6E,8E-decatrienoate, is classified as a medium-chain fatty acid. hmdb.ca While literature specifically on this isomer is limited, its presence and the presence of related compounds are being detected in metabolomic studies. hmdb.ca

For instance, advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have been successfully employed to profile metabolites in complex biological samples like the hippocampus, where 2E,6E,8E-decatrienoic acid has been identified. informahealthcare.com This highlights the potential of metabolomics to uncover the roles of specific decatrienoic acid isomers in neurological processes and diseases.

Furthermore, derivatives of decatrienoic acid are being investigated as potential biomarkers in other contexts. For example, Ethyl (2E,4Z,7Z)-Decatrienoate has been identified as a constituent of fruits and is being explored as a potential biomarker. hmdb.ca The ability of metabolomic approaches to detect and quantify these compounds in complex mixtures is crucial for establishing their correlation with specific physiological or pathological states.

Table 1: Decatrienoic Acid and its Derivatives in Metabolomics

| Compound Name | Class | Potential Application | Analytical Technique |

| (2E,6E,8E)-deca-2,6,8-trienoic acid | Medium-chain fatty acid | Neurological studies | UPLC-Q-TOF-MS informahealthcare.com |

| Ethyl (2E,4Z,7Z)-Decatrienoate | Ester | Fruit biomarker | Not specified hmdb.ca |

Engineering Biosynthetic Pathways for Sustainable Production of Specific Isomers

The diverse biological activities of different decatrienoic acid isomers necessitate methods for their sustainable and specific production. While chemical synthesis methods have been developed, engineering biosynthetic pathways in microbial hosts presents a promising and environmentally friendly alternative. Although specific research on engineering the biosynthesis of (2E,6E,8E)-decatrienoic acid is still emerging, principles from the successful engineering of other complex natural products can be applied.

The general strategy involves identifying the genes responsible for the biosynthesis of the target molecule in its native producer and transferring them to a heterologous host, such as Streptomyces coelicolor or Escherichia coli, which are more amenable to industrial-scale fermentation. engineering.org.cnbiorxiv.org Rational engineering of these pathways can involve:

Blocking competing metabolic pathways to increase the precursor supply for the desired product. nih.gov

Overexpressing key enzymes in the biosynthetic pathway. nih.gov

Engineering promoters to enhance the transcription of biosynthetic genes. nih.gov

For example, the biosynthesis of hibarimicin derivatives and phenazine-1-carboxylic acid has been significantly improved through such metabolic engineering strategies. engineering.org.cnnih.gov These approaches could be adapted to produce specific isomers of decatrienoic acid by expressing the appropriate set of desaturases and fatty acid synthases. The biosynthesis of related compounds, such as the tanshinones and phenolic acids in Salvia miltiorrhiza, involves the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors. mdpi.com Understanding and manipulating these foundational pathways will be key to the successful bio-production of decatrienoic acids.

Exploration of Novel Biological Functions in Undiscovered Systems

The biological roles of decatrienoic acid isomers and their derivatives are proving to be remarkably diverse, extending beyond their initial characterizations. While some isomers are known for their roles as insect pheromones, recent research is uncovering their involvement in other complex biological interactions.

A significant area of discovery is in the field of chemical ecology. For example, various geometric isomers of methyl 2,4,6-decatrienoate have been identified as aggregation pheromones for several species of stink bugs, including the brown marmorated stink bug (Halyomorpha halys) and the brown-winged green bug (Plautia stali). researchgate.net Compositions containing esters of (2E,4E,6Z)-decatrienoic acid and its stereoisomers, such as the (2E,4E,6E)-isomer, are being developed to attract these agricultural pests. google.com

Furthermore, derivatives of decatrienoic acid are implicated in plant-pathogen interactions. AK-toxins, which are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid, are produced by the Japanese pear pathotype of Alternaria alternata and are responsible for black spot disease in pears. nih.gov These toxins exist as a mixture of geometric isomers, and their biosynthesis involves acetic acid via the EDA (9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid) component. nih.govcncb.ac.cn The discovery of these phytotoxins highlights the potential for finding other decatrienoic acid derivatives with potent biological activities in various ecosystems.

Development of Highly Sensitive and Specific Analytical Methods for Trace Analysis

The detection and quantification of decatrienoic acid and its derivatives at trace levels are critical for many research applications, from environmental monitoring to biomarker discovery. The development of highly sensitive and specific analytical methods is therefore a key area of ongoing research. intertek.com

Traditional methods often rely on gas chromatography-mass spectrometry (GC-MS), which may require chemical derivatization of the analytes. vliz.be However, newer methods based on liquid chromatography-mass spectrometry (LC-MS) offer advantages in terms of speed and simplicity. A fast and direct method using ultra-high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (UHPLC-APCI-MS) has been developed for the quantification of related polyunsaturated aldehydes and polar oxylipins without the need for derivatization. vliz.be This approach allows for high-throughput analysis, which is essential for large-scale metabolomics studies and routine monitoring.

The choice of analytical technique is often dictated by the sample matrix and the required level of detection. For instance, inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for trace elemental analysis and can be used to analyze the metallic components of reagents used in sample preparation. sigmaaldrich.comunige.it The use of high-purity reagents, such as acids purified by sub-boiling distillation, is crucial for minimizing blank values and achieving accurate results in ultra-trace analysis. sigmaaldrich.com

Design and Synthesis of Novel Analogues for Targeted Biological Applications

The structural diversity of naturally occurring decatrienoic acids provides a rich scaffold for the design and synthesis of novel analogues with tailored biological activities. By modifying the core structure, researchers can develop compounds with enhanced potency, selectivity, or stability for specific applications.

One prominent example is the synthesis of spilanthol (B142960) ((2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide) and its isomers. Spilanthol is known for its tingling and salivating effects and is used in flavor compositions. google.com Synthetic routes have been developed to produce specific isomers, including the (2E,6E,8E) isomer, which can modulate the sensory properties of the final product. google.comgoogle.com These synthetic methods often employ reactions like the Wittig reaction to control the stereochemistry of the double bonds. google.com

The synthesis of various geometric isomers of methyl 2,4,6-decatrienoate for use as insect pheromones further illustrates this principle. researchgate.net By synthesizing and testing different isomers, researchers can identify the most effective attractants for specific pest species. These synthetic efforts rely on a range of olefination reactions, such as the Horner-Wadsworth-Emmons and Still-Gennari reactions, to achieve the desired stereoselectivity. researchgate.net The ability to synthesize specific isomers is crucial for elucidating structure-activity relationships and developing targeted solutions for agriculture and beyond.

Q & A

Q. How can researchers enhance the transparency of this compound pharmacological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.